molecular formula C6H12ClNO B2742634 (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride CAS No. 2413846-60-1

(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride

Cat. No.: B2742634
CAS No.: 2413846-60-1
M. Wt: 149.62
InChI Key: GTYBCXLDMBKOHV-NTSWFWBYSA-N
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Description

(1R,6S)-3-Oxabicyclo[410]heptan-6-amine;hydrochloride is a bicyclic amine compound with a unique structure that includes an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride typically involves the formation of the bicyclic structure followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxirane ring, followed by amination to introduce the amine group. The hydrochloride salt is then formed by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxirane derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride involves its interaction with specific molecular targets. The oxirane ring can participate in ring-opening reactions, which can lead to the formation of covalent bonds with nucleophilic sites on biomolecules. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine;hydrochloride
  • (1R,6R)-7-Oxabicyclo[4.1.0]heptan-2-one

Uniqueness

(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride is unique due to its specific stereochemistry and the presence of both an oxirane ring and an amine group.

Properties

IUPAC Name

(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c7-6-1-2-8-4-5(6)3-6;/h5H,1-4,7H2;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQDACOHENHHJK-RIHPBJNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]2[C@@]1(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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